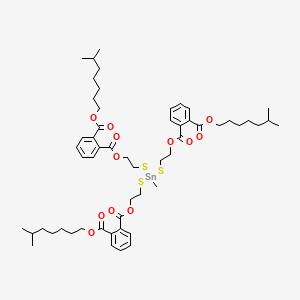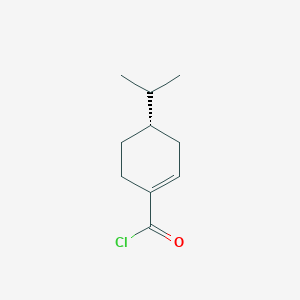
1,1-Dimethyl-2,3,4,5-tetraphenyl-1H-plumbole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole is a compound belonging to the class of metalloles, specifically plumboles. Metalloles are heterocyclic compounds containing a metal atom in the ring structure. This compound is characterized by its unique structure, which includes a lead atom (plumbole) bonded to four phenyl groups and two methyl groups. The presence of the lead atom imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole typically involves the reaction of lead-containing precursors with phenyl and methyl substituents. One common method involves the reaction of lead(II) chloride with phenylmagnesium bromide (Grignard reagent) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the plumbole ring.
Industrial Production Methods
Industrial production of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides or other lead-containing species.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: Phenyl and methyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl-substituted lead compounds.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted plumboles with different functional groups.
Scientific Research Applications
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole involves its interaction with molecular targets through its lead atom and phenyl groups. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s electronic properties, affecting its behavior in chemical reactions and interactions with other molecules.
Comparison with Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole can be compared with other metalloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Contains a silicon atom instead of lead, exhibiting different electronic and photoluminescent properties.
1,1-Dimethyl-2,3,4,5-tetraphenylgermole: Contains a germanium atom, showing distinct chemical reactivity compared to plumbole.
1,1,2,3,4,5-Hexaphenylgermole: Another germanium-containing metallole with unique photophysical characteristics.
The uniqueness of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole lies in its lead atom, which imparts specific chemical and physical properties not observed in its silicon and germanium analogs .
Properties
CAS No. |
65838-81-5 |
|---|---|
Molecular Formula |
C30H26Pb |
Molecular Weight |
594 g/mol |
IUPAC Name |
1,1-dimethyl-2,3,4,5-tetraphenylplumbole |
InChI |
InChI=1S/C28H20.2CH3.Pb/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;;;/h1-20H;2*1H3; |
InChI Key |
WDZIEJRQWUXLIH-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


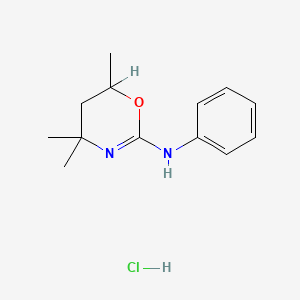
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)

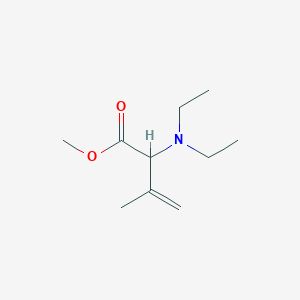
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)


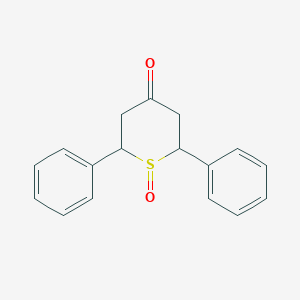
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)
